molecular formula C23H20O7 B1234794 Villosol CAS No. 60077-62-5

Villosol

Cat. No. B1234794
CAS RN: 60077-62-5
M. Wt: 408.4 g/mol
InChI Key: STFNGWNFASVBRR-CQSZACIVSA-N
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Description

Villosol is the active ingredient in Patrinia villosa (PV), a traditional Chinese medicine used for the treatment of colorectal cancer (CRC) . It has shown reliable efficacy in clinical settings .

Scientific Research Applications

Constituents and Chemical Structure

Patrinia villosa, a common medicinal plant in China, contains unique constituents including villosol. Research has identified villosol as a new Iridoid laetone, along with other compounds like villosolside, oleanolic acid, and palmitic acid. The structure and stereochemistry of villosol were established through spectral data analysis, derivative preparation, and chemical transformation. These findings highlight the unusual chemical skeleton and structure of villosol, making it a point of interest in scientific research (Xu Cj, Zeng Xy, Yu Dq, 1985).

Anti-Inflammatory Properties

A study on the anti-inflammatory chemical constituents of Patrinia villosa identified villosol among several compounds. This research was directed towards understanding the material basis of the plant's pharmacodynamic action against inflammation. The isolation of villosol and its association with anti-inflammatory properties provides a scientific basis for its use in traditional medicine (Na Li, Bing Zhao, Ya-fang Yu, X. Dong, 2008).

Impact on Plant and Soil Health

In a study assessing the environmental impact of N-Viro (biosolids) application on agricultural land, the presence of villosol was not directly mentioned. However, such studies are relevant to the broader context of plant and soil health, which could be impacted by compounds like villosol present in plants used in agricultural practices. The research focused on the agronomic and environmental impacts, including nutrient and heavy metal analysis in percolated water through the soil (Q. Zaman, T. Esau, Morgan P Roberts, A. Madani, A. Farooque, 2010).

Potential Therapeutic Applications

A recent study discovered villosol as a potent and selective inhibitor of AKT1, suggesting its potential for therapeutic targeting of Oral Squamous Cell Carcinoma (OSCC). This discovery was made through a screening process that identified villosol for its binding affinity and specificity towards AKT1, an important drug target in cancer progression and metastasis. The findings indicate that villosol could be explored further for its therapeutic potential in cancer treatment after clinical validations (M. Adnan, D. Jairajpuri, Muskan Chaddha, M. Khan, D. Yadav, Taj Mohammad, A. Elasbali, W. Abu Al-Soud, Salem Hussain Alharethi, M. Hassan, 2022).

Mechanism of Action

Villosol inhibits the CDKN2A gene to regulate the TP53-PI3K/Akt signaling axis, thereby reversing 5-FU resistance in colorectal cancer (CRC) . Overexpression of CDKN2A activates the PI3K/Akt pathway and induces resistance to 5-FU. Villosol’s inhibition of CDKN2A allows CRC/5-FU cells to regain sensitivity to 5-FU .

Future Directions

Changes in CDKN2A gene expression can be used to predict the response of CRC patients to 5-FU therapy . Additionally, inhibiting CDKN2A activation with Villosol may present a new approach to overcoming 5-FU resistance in clinical settings . This suggests that Villosol has potential for future research and clinical applications.

properties

IUPAC Name

(6R)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,24H,1,6,9H2,2-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFNGWNFASVBRR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208816
Record name Villosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60077-62-5
Record name Villosol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060077625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Villosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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